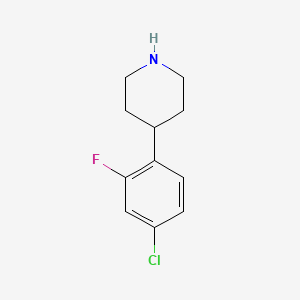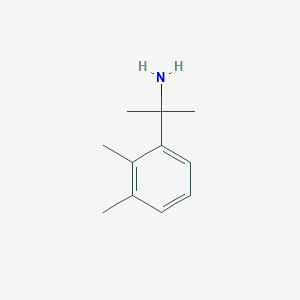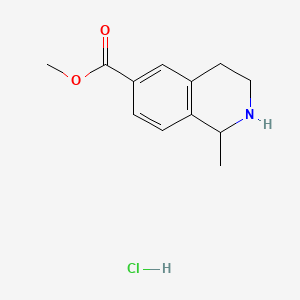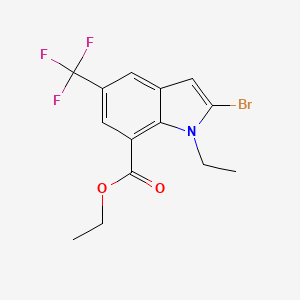
4-(4-Chloro-2-fluorophenyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chloro-2-fluorophenyl)piperidine is an organic compound featuring a piperidine ring substituted with a 4-chloro-2-fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-2-fluorophenyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chloro-2-fluoroaniline and piperidine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The 4-chloro-2-fluoroaniline is reacted with piperidine under reflux conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Chloro-2-fluorophenyl)piperidine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro groups.
Oxidation and Reduction: The piperidine ring can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Products where the chloro or fluoro groups are replaced by other functional groups.
Oxidation: Products with oxidized piperidine rings, such as N-oxides.
Reduction: Reduced forms of the piperidine ring, potentially leading to secondary amines.
Applications De Recherche Scientifique
4-(4-Chloro-2-fluorophenyl)piperidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly in the development of central nervous system (CNS) agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of piperidine derivatives with biological targets.
Industrial Applications: It can be used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(4-Chloro-2-fluorophenyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as receptors or enzymes. The chloro and fluoro substituents can influence the compound’s binding affinity and selectivity towards these targets, affecting the overall pharmacological profile.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenylpiperidine: A compound with a phenyl group instead of the 4-chloro-2-fluorophenyl group.
4-(4-Chlorophenyl)piperidine: Similar structure but lacks the fluorine atom.
4-(2-Fluorophenyl)piperidine: Similar structure but lacks the chlorine atom.
Uniqueness
4-(4-Chloro-2-fluorophenyl)piperidine is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific biological targets, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C11H13ClFN |
|---|---|
Poids moléculaire |
213.68 g/mol |
Nom IUPAC |
4-(4-chloro-2-fluorophenyl)piperidine |
InChI |
InChI=1S/C11H13ClFN/c12-9-1-2-10(11(13)7-9)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2 |
Clé InChI |
CCKRUUQVGPENCZ-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C2=C(C=C(C=C2)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5,7-Dioxa-2-azaspiro[3.4]octane](/img/structure/B13528055.png)




![1-[(2-Methylpyridin-4-yl)methyl]piperazine](/img/structure/B13528083.png)

